molecular formula C4H8N2O3 B6030275 2,3-piperazinedione hydrate

2,3-piperazinedione hydrate

Cat. No. B6030275
M. Wt: 132.12 g/mol
InChI Key: MUHHLMQZTGQGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-piperazinedione hydrate, also known as pyroglutamic acid hydrate, is a cyclic amino acid derivative. It is commonly found in many organisms, including bacteria, plants, and animals. Pyroglutamic acid hydrate has been extensively studied for its biological activities and is widely used in scientific research.

Scientific Research Applications

2,3-piperazinedione hydrate has a wide range of scientific research applications. It has been used as a building block for the synthesis of peptides, proteins, and other bioactive compounds. Pyroglutamic acid hydrate has been shown to have antioxidant, anti-inflammatory, and neuroprotective activities. It has also been used as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of 2,3-piperazinedione hydrate is not fully understood. It is believed to act as a scavenger of free radicals and reactive oxygen species. Pyroglutamic acid hydrate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammation process. It has also been shown to protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Pyroglutamic acid hydrate has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-piperazinedione hydrate in lab experiments include its low toxicity, high stability, and wide range of biological activities. However, its solubility in water is limited, which may limit its use in certain experiments. In addition, the purity of the product can be difficult to achieve, which may affect the reproducibility of the results.

Future Directions

There are several future directions for the research of 2,3-piperazinedione hydrate. One direction is to study its potential therapeutic applications in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to develop new synthetic methods for the production of this compound acid hydrate with higher yields and purity. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities.
Conclusion
In conclusion, this compound is a cyclic amino acid derivative with a wide range of biological activities. It has been extensively studied for its antioxidant, anti-inflammatory, and neuroprotective activities. Pyroglutamic acid hydrate has been used as a building block for the synthesis of peptides, proteins, and other bioactive compounds. Its potential therapeutic applications in various diseases and its mechanism of action need to be further studied.

Synthesis Methods

2,3-piperazinedione hydrate can be synthesized by the cyclization of glutamic acid or glutamine. The reaction can be catalyzed by acid or base. The yield of the reaction depends on the reaction conditions, such as temperature, pH, and reaction time. The purity of the product can be improved by recrystallization or chromatography.

properties

IUPAC Name

piperazine-2,3-dione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2.H2O/c7-3-4(8)6-2-1-5-3;/h1-2H2,(H,5,7)(H,6,8);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHHLMQZTGQGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=O)N1.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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